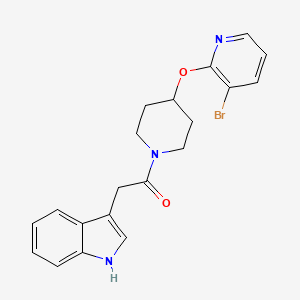

1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone

CAS No.: 1448066-25-8

Cat. No.: VC7377166

Molecular Formula: C20H20BrN3O2

Molecular Weight: 414.303

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448066-25-8 |

|---|---|

| Molecular Formula | C20H20BrN3O2 |

| Molecular Weight | 414.303 |

| IUPAC Name | 1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone |

| Standard InChI | InChI=1S/C20H20BrN3O2/c21-17-5-3-9-22-20(17)26-15-7-10-24(11-8-15)19(25)12-14-13-23-18-6-2-1-4-16(14)18/h1-6,9,13,15,23H,7-8,10-12H2 |

| Standard InChI Key | XATQKJWTZUFHBR-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CC3=CNC4=CC=CC=C43 |

Introduction

Synthesis and Preparation

The synthesis of similar compounds often involves multi-step processes:

-

Starting Materials: Typically include 3-bromopyridine, 4-hydroxypiperidine, and an indole derivative.

-

Initial Step: Formation of 4-(3-bromopyridin-2-yloxy)piperidine under basic conditions.

-

Coupling Step: Reaction with an indole derivative to form the final product, possibly using catalysts like triethylamine.

Potential Applications

-

Pharmaceutical Research: The compound's unique structure suggests potential therapeutic applications, such as anti-inflammatory or anticancer activities.

-

Chemical Synthesis: Acts as a building block for more complex molecules.

Chemical Reactions and Stability

-

Oxidation: The bromopyridine and piperidine rings can undergo oxidation.

-

Reduction: The carbonyl group can be reduced to a hydroxyl group.

-

Substitution: Halogenated sites are prone to nucleophilic substitution.

Biological Activity

While specific data on this compound is scarce, similar compounds have shown:

-

Hydrophobic Interactions: Facilitated by the piperidine ring.

-

Hydrogen Bonding: Enhanced by the indole and bromopyridine groups.

Data Table: Comparison of Similar Compounds

| Compound | Molecular Formula | Molecular Weight | Potential Applications |

|---|---|---|---|

| 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone | Not Available | Not Available | Pharmaceutical Research, Chemical Synthesis |

| N-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide | C24H23BrN4O3 | Not Available | Anti-inflammatory, Antiviral, Anticancer |

| 8-({4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}sulfonyl)quinoline | C19H18BrN3O3S | Not Available | Specialty Chemicals, Materials Development |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume